molecular formula C8H12N2 B13109081 2-Methyl-4-propylpyrimidine CAS No. 89967-02-2

2-Methyl-4-propylpyrimidine

Cat. No.: B13109081
CAS No.: 89967-02-2
M. Wt: 136.19 g/mol
InChI Key: LLHIRDBBLFSHNW-UHFFFAOYSA-N
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Description

2-Methyl-4-propylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like KMnO₄ in acidic or basic conditions, while reduction reactions may use reducing agents like NaBH₄ in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding pyrimidine oxides, while reduction may yield pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

2-Methyl-4-propylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-propylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methyl-4-propylpyrimidine can be compared with other pyrimidine derivatives, such as:

    2-Methylpyrimidine: Similar in structure but lacks the propyl group at position 4.

    4-Propylpyrimidine: Similar in structure but lacks the methyl group at position 2.

    2,4-Dimethylpyrimidine: Contains two methyl groups at positions 2 and 4 instead of a methyl and a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

89967-02-2

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-methyl-4-propylpyrimidine

InChI

InChI=1S/C8H12N2/c1-3-4-8-5-6-9-7(2)10-8/h5-6H,3-4H2,1-2H3

InChI Key

LLHIRDBBLFSHNW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1)C

Origin of Product

United States

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